![molecular formula C17H17NO4S B6974150 [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylate ester, followed by the introduction of the phenyl group through a substitution reaction. The final step involves the addition of the pyrrolidinone moiety via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include furan-2-carboxylic acid, phenyl halides, and pyrrolidinone derivatives.
化学反应分析
Types of Reactions
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)phenyl]methyl furan-2-carboxylate
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl thiophene-2-carboxylate
- [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl pyrrole-2-carboxylate
Uniqueness
Compared to similar compounds, [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-18-8-7-15(16(18)19)23-13-5-2-4-12(10-13)11-22-17(20)14-6-3-9-21-14/h2-6,9-10,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDCEICMMKNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=CC=CC(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
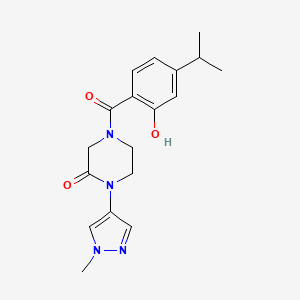
![2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide](/img/structure/B6974083.png)
![[4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(5-fluoro-2-hydroxyphenyl)methanone](/img/structure/B6974090.png)
![N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6974098.png)
![3-(Imidazo[1,2-b]pyridazin-6-ylamino)propyl 3,3-difluorocyclohexane-1-carboxylate](/img/structure/B6974111.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6974116.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974132.png)
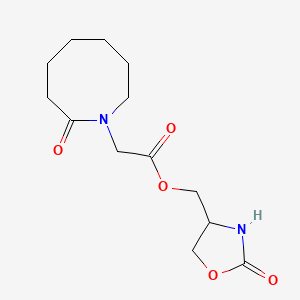
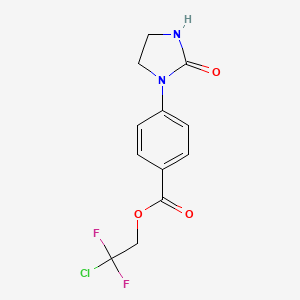
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)

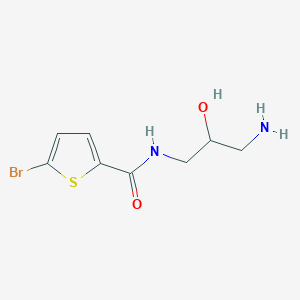
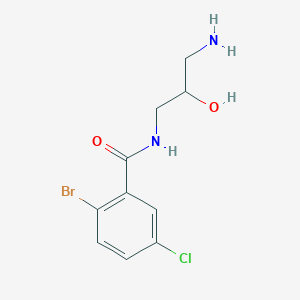
![1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6974179.png)
